tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate is an organic compound with the molecular formula C16H24N2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-aminophenyl)cyclopentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (1-(4-aminophenyl)cyclopentyl)carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the tert-butyl carbamate group. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(10-4-5-11-16)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11,17H2,1-3H3,(H,18,19) |
InChI Key |
IWZCYFNSYNINDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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